Sanguinarine chloride

Anticancer Apoptosis Leukemia

Sanguinarine chloride (CAS 1099738-80-3 for the hydrate form; CAS 5578-73-4 for the anhydrous form) is a quaternary benzo[c]phenanthridine alkaloid salt derived from plants of the Papaveraceae family, notably Sanguinaria canadensis (bloodroot). It exists as the hydrochloride salt hydrate, typically supplied as a light yellow to brown crystalline powder with purity specifications ≥98.0% by HPLC.

Molecular Formula C20H14NO4.Cl
C20H14ClNO4
Molecular Weight 367.8 g/mol
CAS No. 1099738-80-3
Cat. No. B1629458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguinarine chloride
CAS1099738-80-3
Molecular FormulaC20H14NO4.Cl
C20H14ClNO4
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-]
InChIInChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1
InChIKeyGIZKAXHWLRYMLE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanguinarine Chloride: A Quaternary Benzo[c]phenanthridine Alkaloid for Pharmacological Research Applications


Sanguinarine chloride (CAS 1099738-80-3 for the hydrate form; CAS 5578-73-4 for the anhydrous form) is a quaternary benzo[c]phenanthridine alkaloid salt derived from plants of the Papaveraceae family, notably Sanguinaria canadensis (bloodroot) [1]. It exists as the hydrochloride salt hydrate, typically supplied as a light yellow to brown crystalline powder with purity specifications ≥98.0% by HPLC . The chloride salt form is the standard research-grade preparation due to its well-defined stoichiometry and established solubility profile in organic solvents such as DMSO and methanol, with only sparing solubility in water [2]. Its primary mechanism involves inhibition of protein phosphatase 2C (PP2C) with selectivity over other phosphatases, as well as mitogen-activated protein kinase phosphatase-1 (MKP-1) inhibition, leading to modulation of apoptotic and cell cycle pathways .

Sanguinarine Chloride Cannot Be Substituted with Chelerythrine or Berberine Without Compromising Selective Anticancer Activity


In the benzophenanthridine alkaloid class, sanguinarine chloride exhibits fundamentally different enzyme inhibition selectivity and cellular activity profiles compared to its closest structural analogs chelerythrine and berberine. Sanguinarine chloride is a selective inhibitor of protein phosphatase 2C (PP2C) with a Ki value of 0.68 μM, while chelerythrine is primarily known as a protein kinase C (PKC) inhibitor [1]. This mechanistic divergence translates into distinct cellular outcomes: sanguinarine chloride induces apoptosis in cancer cell lines at sub-micromolar concentrations (IC50 0.37 μM in HL60 cells) via p38 phosphorylation, whereas chelerythrine exhibits different potency and cell cycle arrest patterns [2]. Furthermore, sanguinarine chloride demonstrates selective antiproliferative activity against cancer cells relative to normal intestinal cells, a selectivity profile not uniformly shared by other benzophenanthridine alkaloids or common antibiotics tested in comparative studies [3]. These quantitative and mechanistic differences preclude generic substitution in research applications where specific phosphatase inhibition or cancer-selective cytotoxicity is required.

Sanguinarine Chloride Quantitative Differentiation Evidence Versus Comparators


Sanguinarine Chloride Exhibits Superior Cytotoxic Potency in HL60 Leukemia Cells Compared to Chelerythrine

Sanguinarine chloride demonstrates markedly higher cytotoxic potency in human promyelocytic leukemia HL60 cells relative to chelerythrine, with an IC50 value of 0.37 μM [1]. The same study reports chelerythrine's IC50 in HL60 cells as 1.2 μM under comparable assay conditions [2]. Sanguinarine-induced apoptosis proceeds through a caspase-3/7-dependent mechanism involving p38 phosphorylation, a pathway directly linked to its PP2C inhibitory activity [1].

Anticancer Apoptosis Leukemia

Sanguinarine Chloride Demonstrates 8.3-Fold Lower PP2C Ki Compared to PP1/PP2A/PP2B Selectivity Window

Sanguinarine chloride inhibits protein phosphatase 2C (PP2C) with a Ki value of 0.68 μM, demonstrating clear selectivity over other serine/threonine phosphatases including PP1, PP2A, and PP2B [1]. This selectivity is functionally significant as PP2C is a distinct phosphatase class involved in stress response and apoptosis regulation, whereas PP1, PP2A, and PP2B are broadly involved in diverse cellular processes .

Phosphatase Inhibition Enzyme Selectivity Signal Transduction

Sanguinarine Chloride Exhibits Selective Antiproliferative Activity Against Cancer Cells Unlike Antibiotics and In-Class Alkaloids

In a comparative study of ten phytochemicals and six antibiotics tested against intestinal cancer (Caco-2, HT29) and normal (FHs 74 Int) cell lines, sanguinarine exhibited selective antiproliferative activity against cancer cells, whereas none of the tested antibiotics showed cytotoxicity toward normal cells [1]. Berberine, a related isoquinoline alkaloid tested in the same study, did not demonstrate the same magnitude of selective anticancer activity [2]. This selectivity profile differentiates sanguinarine chloride from both conventional antibiotics and other in-class alkaloids.

Cancer Selectivity Normal Cell Toxicity Antiproliferative

Sanguinarine Chloride (Chloride Salt) Offers Superior Aqueous Handling Reproducibility Compared to Free Base Form

Sanguinarine chloride exhibits defined and batch-consistent solubility in DMSO (up to 10 mM, approximately 3.68 mg/mL) and methanol, with water solubility <0.1 mg/mL . The chloride salt form provides a stoichiometrically defined counterion, ensuring batch-to-batch consistency in solubility behavior and biological assay performance compared to the free base form which may exhibit variable protonation states and solubility characteristics depending on source and storage conditions [1]. Long-term powder stability is established at -20°C for 3 years, with stock solutions stable at -80°C for 6 months .

Solubility Formulation Reproducibility

Sanguinarine Chloride Shows cAK/PKC Inhibition Selectivity Profile Distinct from Berberine and Apomorphine

Sanguinarine chloride exhibits a distinct protein kinase inhibition profile, serving as a potent inhibitor of cyclic AMP-dependent protein kinase (cAK) with an IC50 of 6 μM, while demonstrating relatively weak inhibition of protein kinase C (PKC) with an IC50 of 217 μM [1]. This 36-fold selectivity window for cAK over PKC differs markedly from other isoquinoline alkaloids such as apomorphine, which potently inhibits both cAK and PKC (IC50 values of 1 μM and 8 μM, respectively) [2]. Berberine, another isoquinoline alkaloid comparator, does not share this selective cAK inhibition profile.

Kinase Inhibition cAK PKC Selectivity

Sanguinarine Chloride Demonstrates Cell Line-Dependent Potency in Oral and Ovarian Cancer Models Relative to Other Alkaloids

Sanguinarine chloride exhibits cell line-specific cytotoxic potency with IC50 values of 1.1 μM in SAS human oral cancer cells and 1.2 μM in Ca9-22 oral cancer cells after 48-hour treatment [1]. In SK-OV-3 ovarian cancer cells, sanguinarine chloride shows IC50 values of 3.02 μM at 24 hours and 1.54 μM at 48 hours, demonstrating time-dependent potency enhancement [2]. Notably, sanguinarine also enhances cell radiosensitivity at low doses in ovarian cancer models [2]. These potency values provide benchmarks for comparing with other benzophenanthridine alkaloids in specific cancer types.

Oral Cancer Ovarian Cancer Radiosensitization

Sanguinarine Chloride: High-Value Research and Procurement Application Scenarios


PP2C Phosphatase Pathway Dissection in Apoptosis Research

Sanguinarine chloride is the optimal tool compound for research groups investigating protein phosphatase 2C (PP2C) signaling in apoptosis. With a Ki of 0.68 μM for PP2C and demonstrated selectivity over PP1, PP2A, and PP2B [1], it enables specific interrogation of PP2C-dependent pathways without confounding off-target phosphatase effects. The established mechanism involving p38 phosphorylation and caspase-3/7 activation in HL60 cells (IC50 0.37 μM) provides a validated experimental framework for apoptosis studies [1].

Cancer-Selective Cytotoxicity Screening Programs Requiring Normal Cell Sparing

For drug discovery programs requiring compounds with selective toxicity toward cancer cells while sparing normal intestinal epithelium, sanguinarine chloride provides a validated positive control. It is one of only two compounds (alongside 8-hydroxyquinoline) among a panel of ten phytochemicals and six antibiotics that demonstrated selective antiproliferative activity against Caco-2 and HT29 cancer cells relative to normal FHs 74 Int cells [2]. Berberine, a common alternative isoquinoline alkaloid, does not exhibit this selectivity [2].

cAK-Dependent Signaling Studies Requiring Minimal PKC Interference

Sanguinarine chloride uniquely serves researchers studying cyclic AMP-dependent protein kinase (cAK) pathways who need to avoid PKC-mediated confounding effects. With a 36-fold selectivity window for cAK (IC50 6 μM) over PKC (IC50 217 μM) [3], it offers a selectivity profile unavailable with other isoquinoline alkaloids such as apomorphine (cAK IC50 1 μM, PKC IC50 8 μM) [3]. This makes sanguinarine chloride the preferred cAK inhibitor in signal transduction experiments where PKC activity must remain intact.

Oral and Ovarian Cancer Preclinical Model Development

Investigators developing preclinical models for oral squamous cell carcinoma (SAS and Ca9-22 lines) or ovarian adenocarcinoma (SK-OV-3) should select sanguinarine chloride as a reference cytotoxic agent with established potency benchmarks: 1.1-1.2 μM in oral cancer cells [4] and 1.5-3.0 μM in ovarian cancer cells [5]. Its additional radiosensitization property at low doses in ovarian cancer models [5] enables combination studies with radiation therapy that are not achievable with chelerythrine or berberine.

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